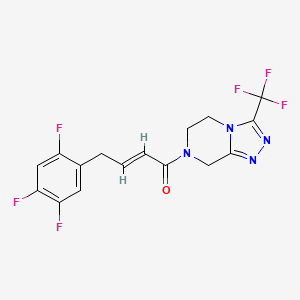

Sitagliptin Deamino Impurity 1

Description

Significance of Impurity Control in Active Pharmaceutical Ingredients (APIs)

The control of impurities in APIs is a non-negotiable aspect of pharmaceutical manufacturing, directly impacting the safety, efficacy, and stability of the final drug product. manufacturingchemist.comgrace.comcontractpharma.com Impurities are undesired chemical substances that can arise during the synthesis, purification, and storage of an API. globalresearchonline.netresearchgate.net Their presence, even in minute quantities, can pose significant risks to patients, including potential toxicity or altered therapeutic effects. grace.comcontractpharma.com

Regulatory bodies such as the International Council for Harmonisation (ICH) have established comprehensive guidelines, including Q3A(R2) for new drug substances and Q3B(R2) for new drug products, to manage and control these impurities. gmpinsiders.comeuropa.eupharmaffiliates.com These guidelines mandate the identification, quantification, and qualification of impurities to ensure they remain below established safety thresholds. jpionline.orgfda.gov The process of impurity profiling involves sophisticated analytical techniques to detect, identify, and quantify these substances, ensuring the final API meets the high standards of pharmacopeial monographs. contractpharma.compharmaffiliates.com This rigorous control helps to maintain product quality throughout its lifecycle and is essential for regulatory compliance and patient safety. pharmaffiliates.com

Overview of Sitagliptin (B1680988) Synthesis and Its Impact on Impurity Generation

Sitagliptin, with the chemical name (3R)-3-amino-1-(3-(trifluoromethyl)-5,6-dihydro- gmpinsiders.comeuropa.euCurrent time information in New York, NY, US.triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one, is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. acs.org The synthesis of this complex molecule involves multiple chemical steps, which inherently create opportunities for the formation of various impurities. These can include unreacted starting materials, intermediates, by-products from side reactions, and degradation products. globalresearchonline.netnih.gov

The manufacturing process of sitagliptin has evolved through several generations, with a focus on improving efficiency, reducing waste, and ensuring high purity. sci-hub.sersc.org Early synthetic routes, while effective, were often lengthy and generated significant waste. sci-hub.se Later generations of the synthesis, including "green" chemistry approaches, have aimed to streamline the process, for instance, through one-pot syntheses of key intermediates like dehydrositagliptin. sci-hub.sersc.orgresearchgate.net

Despite these advancements, the potential for impurity formation remains. For example, the synthesis of sitagliptin impurities can involve reactions such as reduction, oxidation, and condensation starting from materials like 2,4,5-trifluoro-phenylacetic acid. google.com The specific reaction conditions, solvents, and reagents used can all influence the types and levels of impurities generated. nih.govgoogle.com Therefore, a thorough understanding of the synthetic pathway is crucial for predicting and controlling potential impurities.

Definition and Research Relevance of Sitagliptin Deamino Impurity 1 within Pharmaceutical Quality Attributes

This compound is a specific process-related impurity that can be formed during the manufacturing of sitagliptin. It is also known by several synonyms, including 3-Desamino-2,3-dehydro Sitagliptin and Sitagliptin phenylcrotonyl analog. guidechem.com The presence of this and other impurities can impact the quality, safety, and efficacy of the final sitagliptin drug product. nih.gov

The research relevance of this compound lies in its role as a critical quality attribute that must be monitored and controlled. Its identification and synthesis as a reference standard are essential for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), used for quality control in the pharmaceutical industry. lookchem.comijrpr.comsymeres.com These methods allow for the accurate detection and quantification of the impurity in batches of sitagliptin. ijrpr.comglobalresearchonline.net

Furthermore, the study of such impurities provides valuable insights into the degradation pathways of the drug substance and helps in optimizing manufacturing and storage conditions to minimize their formation. nih.gov The synthesis of this specific impurity has been a subject of research, with efficient methods being developed to obtain it in a pure form for use as a reference standard. acs.orgnih.gov

Compound Information

| Compound Name | Synonyms |

| Sitagliptin | (3R)-3-amino-1-(3-(trifluoromethyl)-5,6-dihydro- gmpinsiders.comeuropa.euCurrent time information in New York, NY, US.triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one |

| This compound | 3-Desamino-2,3-dehydro Sitagliptin; Sitagliptin phenylcrotonyl analog; (2E)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one |

| 2,4,5-trifluoro-phenylacetic acid | - |

| Dehydrositagliptin | - |

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C16H12F6N4O |

| Molecular Weight | 390.28 g/mol |

| Appearance | Off-White Waxy Solid |

| Solubility | Insoluble in water (3.4E-3 g/L at 25°C), Soluble in DMSO, Methanol (B129727) |

| CAS Number | 1253056-18-6 |

Data sourced from multiple chemical suppliers and research articles.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F6N4O/c17-10-7-12(19)11(18)6-9(10)2-1-3-14(27)25-4-5-26-13(8-25)23-24-15(26)16(20,21)22/h1,3,6-7H,2,4-5,8H2/b3-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSHJJFVCWMIKH-HNQUOIGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C=CCC3=CC(=C(C=C3F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)/C=C/CC3=CC(=C(C=C3F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253056-18-6 | |

| Record name | (2E)-1-(5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo(4,3-a)pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)-2-buten-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253056186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-1-(5,6-DIHYDRO-3-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLO(4,3-A)PYRAZIN-7(8H)-YL)-4-(2,4,5-TRIFLUOROPHENYL)-2-BUTEN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA5DQ297BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Characterization and Systematic Nomenclature of Sitagliptin Deamino Impurity 1

Systematic Nomenclature and Structural Representation

Sitagliptin (B1680988) Deamino Impurity 1 is a known process-related impurity and potential degradation product of Sitagliptin, an oral antihyperglycemic agent. acs.org The systematic nomenclature and structural representation of this impurity are crucial for its accurate identification, quantification, and control in pharmaceutical formulations.

IUPAC Name Derivation and Elucidation of (2E)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one

The International Union of Pure and Applied Chemistry (IUPAC) name for Sitagliptin Deamino Impurity 1 is (2E)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one. ncats.io This name is derived from a systematic analysis of its molecular structure, which consists of a substituted butenone core linked to a triazolopyrazine heterocyclic system and a trifluorophenyl group.

The core of the molecule is a four-carbon chain with a ketone group at the first carbon (buten-1-one). A double bond is present between the second and third carbons, and its stereochemistry is designated as (2E), indicating that the higher priority substituents on each carbon of the double bond are on opposite sides. The substituents on this butenone chain are a 2,4,5-trifluorophenyl group at the fourth carbon and a complex heterocyclic system attached to the nitrogen of the amide at the first carbon. This heterocyclic system is identified as 5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl.

Isomeric Considerations, including E/Z Stereochemistry

The presence of a carbon-carbon double bond in the butenone chain of this compound gives rise to the possibility of geometric isomerism (E/Z isomerism). The designated (2E) stereochemistry is a critical aspect of its structural identity. The alternative (2Z)-isomer would have the higher priority groups on the same side of the double bond, resulting in a different spatial arrangement and potentially different physicochemical and toxicological properties. The control of this specific isomer is important in the quality assessment of Sitagliptin.

Structural Relationship to Sitagliptin: Deamination and Dehydrogenation Features

This compound is structurally related to the active pharmaceutical ingredient Sitagliptin through formal deamination and dehydrogenation processes. Sitagliptin has a primary amine group at the third position of the butan-1-one chain. The formation of Impurity 1 involves the removal of this amino group (deamination) and the subsequent formation of a double bond between the second and third carbons (dehydrogenation). acs.org This transformation results in the loss of a chiral center present in Sitagliptin. These chemical transformations can occur during the manufacturing process or as a degradation pathway. acs.org

Advanced Spectroscopic and Spectrometric Approaches for Structural Elucidation

The definitive identification and structural confirmation of this compound rely on a combination of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). ijpsr.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of this compound. ijpsr.comnih.gov

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. nih.gov Specific chemical shifts and coupling constants can be assigned to the protons of the trifluoromethyl-triazolopyrazine moiety, the butenone chain, and the trifluorophenyl ring. For instance, the protons of the double bond in the butenone chain typically appear in a distinct region of the spectrum, and their coupling constants help confirm the (E)-stereochemistry.

Table 1: Representative ¹H NMR and ¹³C NMR Data for this compound nih.gov

| Assignment | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |

| Butenone Protons | 6.24 (dt, J=15.1, 1.4 Hz, 1H), 6.95-7.04 (m, 2H) | - |

| Phenyl Protons | 6.88-6.94 (m, 1H) | - |

| Triazolopyrazine Protons | 3.52 (d, J=6.6 Hz, 2H), 4.07 (br s, 2H), 4.16-4.18 (m, 2H), 4.98 (s, 2H) | - |

| Carbonyl Carbon | - | 166.52 |

| Double Bond Carbons | - | 122.91, 144.65 |

| Trifluorophenyl Carbons | - | 105.65 (ddd), 118.31 (ddd), 121.09 (ddd) |

| Triazolopyrazine Carbons | - | 51.59 |

| Trifluoromethyl Carbon | - | 146.82 (ddd), 149.04 (ddd), 155.83 (ddd) |

Note: The data presented is a representative compilation from scientific literature and may vary slightly depending on experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of the molecule, which in turn allows for the deduction of its elemental composition. nih.gov For this compound, with a molecular formula of C₁₆H₁₂F₆N₄O, the expected monoisotopic mass can be precisely measured. This high degree of accuracy helps to differentiate it from other potential impurities with similar nominal masses.

Furthermore, fragmentation analysis in tandem mass spectrometry (MS/MS) provides valuable structural information. By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced. The analysis of these fragments helps to confirm the connectivity of the different structural motifs within the molecule, such as the cleavage of the butenone chain or fragmentation of the heterocyclic ring system. google.com

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for the identification of functional groups within a molecule. compoundchem.com By measuring the absorption of infrared radiation, a spectrum is generated that reveals the characteristic vibrational frequencies of the bonds present in the compound. msu.edu

The IR spectrum of this compound displays several key absorption bands that confirm its molecular structure. The triazolopyrazine ring system, a core component of the molecule, is characterized by carbon-nitrogen (C-N) and carbon-carbon (C=C) stretching vibrations within the 1600-1500 cm⁻¹ range. The saturated pyrazine (B50134) portion of the ring system exhibits carbon-hydrogen (C-H) stretching modes in the 2800-3000 cm⁻¹ region.

A prominent feature in the spectrum is the strong absorption bands associated with the trifluoromethyl (-CF₃) group. This group typically shows two strong, broad bands in the 1100–1200 cm⁻¹ region. wikipedia.org More specifically, symmetric and antisymmetric CF₃ stretching vibrations are expected around 1235-1290 cm⁻¹ and 1200-1226 cm⁻¹, respectively. bjp-bg.com The presence of a trifluoromethyl group can also be indicated by a characteristic frequency around 1330 cm⁻¹. ias.ac.in

Another important aspect of the IR spectrum is the absence of certain peaks, which helps to differentiate this impurity from the parent drug, sitagliptin. Notably, the spectrum of this compound lacks the characteristic bands for an amino group (NH₂), which would typically appear in the 3200–3100 cm⁻¹ region. mdpi.com The carbonyl group (C=O) stretching vibration is expected in the range of 1750–1735 cm⁻¹. mdpi.com

Table 1: Interactive Data Table of Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (alkane) | Stretching | 2800-3000 |

| C=O (carbonyl) | Stretching | 1750-1735 mdpi.com |

| C=N (imine) | Stretching | 1690-1640 mdpi.com |

| C-N (triazole) | Stretching | 1600-1500 |

| C-F (trifluoromethyl) | Stretching | 1100-1200 wikipedia.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to analyze the chromophoric systems within a molecule, which are responsible for absorbing light in the ultraviolet and visible regions. The chromophore in this compound is primarily the triazolopyrazine moiety. researchgate.net

The UV-Vis spectrum of sitagliptin and its related compounds typically shows a maximum absorption (λmax) at approximately 267 nm. ukaazpublications.comresearchgate.net This absorption is characteristic of the electronic transitions within the triazolopyrazine ring system. Studies on sitagliptin phosphate (B84403) in methanol (B129727) have reported a λmax at 272.5 nm. rjptonline.orgrjptonline.org The specific solvent used can influence the exact position of the absorption maximum. For instance, in 0.1 N NaOH, sitagliptin exhibits a λmax at 267.5 nm. ajpaonline.com

The analysis of chromophores, such as the triazolopyrazine in this impurity, is essential for understanding the electronic properties of the molecule. The intensity and wavelength of the absorption are dependent on the specific structure of the chromophore and any auxochromic groups present. The development of new chromophores often involves modifying the molecular structure to tune their optical properties. csic.esbeilstein-journals.org

Table 2: Interactive Data Table of UV-Vis Absorption Data for Sitagliptin and Related Compounds

| Compound | Solvent | λmax (nm) |

| Sitagliptin | Water | 267 ukaazpublications.com |

| Sitagliptin | 0.1 N NaOH | 267.5 ajpaonline.com |

| Sitagliptin Phosphate | Methanol | 272.5 rjptonline.orgrjptonline.org |

| Sitagliptin | Diluted Urine | 234 rjstonline.com |

Synthetic Pathways and Mechanistic Considerations for Sitagliptin Deamino Impurity 1

De Novo Synthetic Routes for Reference Standard Preparation

The synthesis of Sitagliptin (B1680988) Deamino Impurity 1 has been approached through various multi-step organic synthesis pathways. These routes are designed to be efficient and provide the impurity in high purity, suitable for use as a reference standard.

Multi-step Organic Synthesis Approaches

A common strategy for the synthesis of Sitagliptin Deamino Impurity 1 involves a three-step sequence starting from commercially available and relatively inexpensive starting materials. acs.org This approach typically includes a cross-coupling reaction, hydrolysis, and a final amide bond formation.

A key step in the synthesis is the efficient cobalt-catalyzed cross-coupling reaction. nih.govacs.org This reaction is used to form the carbon-carbon bond between an aryl group and a butenoate derivative. Specifically, 1-bromo-2,4,5-trifluorobenzene (B152817) is converted to its corresponding arylmagnesium bromide via a Grignard exchange reaction using isopropylmagnesium chloride. acs.orgnih.gov This aryl Grignard reagent is then reacted with methyl 4-bromocrotonate in the presence of a cobalt catalyst to yield methyl (E)-4-(2,4,5-trifluorophenyl)but-2-enoate. acs.orgnih.gov This reaction has been shown to be high-yielding, achieving a 91% yield on a 17-gram scale. acs.orgnih.gov

The subsequent step involves the hydrolysis of the methyl ester intermediate, methyl (E)-4-(2,4,5-trifluorophenyl)but-2-enoate. The conditions of this hydrolysis are critical as they can lead to different isomeric products. acs.orgnih.gov

Acid-catalyzed hydrolysis, for instance, using 3 M hydrochloric acid (HCl) at reflux, leads to the desired (E)-(2,4,5-trifluorophenyl)but-2-enoic acid with almost quantitative conversion. acs.orgnih.gov In contrast, base-catalyzed hydrolysis using 3 M sodium hydroxide (B78521) (NaOH) results in both hydrolysis and regio-isomerization of the carbon-carbon double bond, yielding (E)-(2,4,5-trifluorophenyl)but-3-enoic acid in high yield (92%). acs.orgnih.gov This regio-isomerization is a competing reaction that needs to be carefully controlled to obtain the desired precursor for this compound.

The choice of base during certain steps can significantly influence the level of regio-isomerization. acs.org For instance, the use of NaOH can promote the formation of the regio-isomerized acid. acs.orgnih.gov

The final step in the synthesis is the formation of the amide bond between the carboxylic acid intermediate, (E)-(2,4,5-trifluorophenyl)but-2-enoic acid, and 3-(trifluoromethyl)-5,6,7,8-tetrahydro- acs.orgnih.govsmolecule.comtriazolo[4,3-a]pyrazine. acs.orgnih.gov This transformation is typically achieved using various coupling reagents. acs.orgnih.govnih.gov

Extensive screening of coupling reagents, bases, and solvents has been conducted to optimize this step. acs.orgnih.gov Two highly effective methods have been identified:

Acid Chloride Method: The carboxylic acid is first converted to its more reactive acid chloride using oxalyl chloride ((COCl)₂) and a catalytic amount of DMF. The resulting acid chloride is then reacted with the amine in the presence of a base like triethylamine (B128534) (Et₃N) in a solvent such as tetrahydrofuran (B95107) (THF). This method has been shown to provide a high yield of 76%. acs.orgnih.gov

EDC-based Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a commonly used coupling reagent. It can be used in combination with additives like N-methylmorpholine (NMM), 4-dimethylaminopyridine (B28879) (DMAP), or 1-hydroxybenzotriazole (B26582) (HOBt) in a solvent like dimethylformamide (DMF). acs.orgnih.gov The combination of EDC/HOBt/NMM has been reported to give the desired product in a 68% yield. acs.orgnih.gov

The selection of the base in this step is critical to minimize the formation of the regio-isomerized impurity. acs.org

An alternative synthetic approach involves a Knoevenagel condensation reaction. google.com This method starts with 2,4,5-trifluoro-phenylacetic acid, which undergoes a series of reactions including reduction, oxidation, and then a Knoevenagel condensation with propanedioic acid or a malonic ester. google.com The resulting intermediate is then condensed with 3-(trifluoromethyl)-5,6,7,8-tetrahydro- acs.orgnih.govsmolecule.comtriazolo[4,3-a]pyrazine hydrochloride to yield the final impurity. google.com This route is presented as having the advantages of easy and convenient operation with high yield and purity. google.com

Amide Bond Formation Methodologies utilizing Coupling Reagents (e.g., (COCl)2/Et3N, EDC/NMM/DMAP/HOBt)

Optimization of Reaction Conditions, Solvents, and Catalysts for Yield and Purity

The optimization of reaction parameters is a recurring theme in the synthesis of this compound to maximize yield and purity. acs.orgnih.gov

For the cobalt-catalyzed cross-coupling , the use of anhydrous tetrahydrofuran (THF) as a solvent and conducting the reaction at -20 °C are key parameters for its success. acs.orgnih.gov

In the hydrolysis step , the choice between acidic and basic conditions is paramount for controlling the isomeric purity of the carboxylic acid intermediate. acs.orgnih.gov Refluxing with 3 M HCl was found to be optimal for producing the desired unisomerized acid, while 3 M NaOH at room temperature favored the formation of the regio-isomerized product. acs.orgnih.gov

For the final amide bond formation , a systematic screening of bases and coupling reagents was performed. The study highlighted that the choice of base has a significant impact on the level of regio-isomerization. acs.org The use of triethylamine (Et₃N) with the oxalyl chloride method at 0 °C was found to be highly effective. acs.orgnih.gov When using EDC as the coupling reagent, the combination with HOBt was found to be superior in terms of yield and selectivity for the desired product. acs.orgnih.gov

The tables below summarize the findings from the optimization studies.

Table 1: Optimization of Amide Bond Formation for this compound

| Coupling Reagent | Base | Additive | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| (COCl)₂ | Et₃N | - | THF | 76 | acs.orgnih.gov |

| EDC | NMM | DMAP | DMF | - | acs.orgnih.gov |

| EDC | NMM | HOBt | DMF | 68 | acs.orgnih.gov |

Data derived from studies focused on optimizing the final amidation step.

Table 2: Key Reagents and Conditions in the Synthetic Pathway

| Step | Key Reagents | Catalyst | Solvent | Temperature | Key Outcome | Reference |

|---|---|---|---|---|---|---|

| Cross-Coupling | 1-bromo-2,4,5-trifluorobenzene, methyl 4-bromocrotonate, i-PrMgCl | Cobalt catalyst | THF | -20 °C | Formation of methyl (E)-4-(2,4,5-trifluorophenyl)but-2-enoate | acs.orgnih.gov |

| Hydrolysis | Methyl (E)-4-(2,4,5-trifluorophenyl)but-2-enoate, 3 M HCl | - | - | Reflux | (E)-(2,4,5-trifluorophenyl)but-2-enoic acid | acs.orgnih.gov |

| Amide Formation | (E)-(2,4,5-trifluorophenyl)but-2-enoic acid, 3-(trifluoromethyl)-5,6,7,8-tetrahydro- acs.orgnih.govsmolecule.comtriazolo[4,3-a]pyrazine | - | THF or DMF | 0 °C to r.t. | This compound | acs.orgnih.gov |

This table highlights the crucial components and conditions for each major step in the synthesis.

Formation Mechanisms within Sitagliptin Manufacturing Processes

This compound is classified as a process-related impurity, meaning it can be generated during the synthesis of Sitagliptin. Its formation is linked to specific starting materials, intermediates, and reaction conditions employed in the manufacturing route.

The synthesis of this compound can originate from the very building blocks used to construct the Sitagliptin molecule. Research has demonstrated a synthetic route to this impurity starting from 1-bromo-2,4,5-trifluorobenzene. nih.gov This initial material undergoes a cobalt-catalyzed cross-coupling reaction with methyl 4-bromocrotonate to yield a key intermediate, methyl (E)-4-(2,4,5-trifluorophenyl)but-2-enoate. nih.gov This intermediate is then hydrolyzed to its corresponding carboxylic acid, (E)-(2,4,5-trifluorophenyl)but-2-enoic acid, which is subsequently coupled with 3-(trifluoromethyl)-5,6,7,8-tetrahydro- nih.govacs.orgresearchgate.nettriazolo[4,3-a]pyrazine to form the final impurity. nih.govacs.org The presence of these precursors or unreacted intermediates in the reaction mixture can therefore be a direct source of this impurity.

Table 1: Key Precursors in the Synthesis of this compound

| Compound Name | Role in Formation | Reference |

|---|---|---|

| 1-bromo-2,4,5-trifluorobenzene | Starting Material | nih.gov |

| methyl 4-bromocrotonate | Reagent | nih.gov |

| methyl (E)-4-(2,4,5-trifluorophenyl)but-2-enoate | Intermediate | nih.gov |

| (E)-(2,4,5-trifluorophenyl)but-2-enoic acid | Intermediate | nih.gov |

| 3-(trifluoromethyl)-5,6,7,8-tetrahydro- nih.govacs.orgresearchgate.nettriazolo[4,3-a]pyrazine | Intermediate/Reagent | nih.govacs.org |

A pivotal step in a prominent synthesis of Sitagliptin is the asymmetric hydrogenation of a dehydrositagliptin (enamine) precursor using a rhodium-based chiral catalyst. researchgate.netresearchgate.net While this step is designed to be highly selective, side reactions can occur. This compound has been identified as a process-related impurity that can be formed through an acid-catalyzed elimination of the amine group during the hydrogenolysis reaction. acs.org Instead of the desired reduction of the double bond and formation of the chiral amine, an elimination reaction can take place, particularly under acidic conditions, leading to the formation of the unsaturated deamino impurity. acs.org

By-product Formation from Starting Materials and Intermediates

Degradation Pathways Leading to this compound

Sitagliptin, like many complex organic molecules, is susceptible to degradation under various stress conditions, including exposure to acid, base, and oxidative agents. These degradation pathways can result in the formation of impurities, including this compound. acs.org

Forced degradation studies have shown that Sitagliptin is susceptible to degradation under acidic conditions. scispace.comufrgs.br One study observed the formation of two primary degradation products when Sitagliptin was subjected to 2.5M hydrochloric acid at 60°C. ufrgs.br The formation of this compound is specifically attributed to an acid-catalyzed elimination of the amine functional group from the parent Sitagliptin molecule or a late-stage intermediate. acs.org The hydrolysis of an ester intermediate, a precursor in one synthetic route, is efficiently achieved with 3 M HCl, indicating the reactivity of related structures under strong acidic conditions. nih.govacs.org

Table 2: Reported Conditions for Acid-Catalyzed Degradation

| Condition | Observation | Reference |

|---|---|---|

| 2.5M Hydrochloric Acid at 60°C | Formation of two degradation products from Sitagliptin. | ufrgs.br |

| Acidic Media | 28% degradation of Sitagliptin observed. | scispace.com |

| 3 M Hydrochloric Acid | Efficient hydrolysis of a related ester intermediate. | nih.govacs.org |

Sitagliptin also demonstrates instability in alkaline environments. Studies have reported significant degradation (up to 76%) when the drug is exposed to basic media. scispace.com In the synthesis of related compounds, treatment with 3 M sodium hydroxide (NaOH) was shown to cause not only hydrolysis but also regio-isomerization of the carbon-carbon double bond in an intermediate. nih.govacs.org This highlights the potential for complex reactions under basic conditions. The selection of a base is a critical parameter in related synthetic steps to avoid unwanted isomerizations and side reactions. acs.org While Sitagliptin is known to degrade in basic solutions, the precise mechanism leading specifically to this compound requires further detailed investigation.

Oxidative stress is a well-established pathway for drug degradation. researchgate.net Forced degradation studies have confirmed that Sitagliptin is highly susceptible to oxidative conditions. One study reported that Sitagliptin was extensively degraded when treated with 3% hydrogen peroxide (H₂O₂), leading to the formation of degradation products. scispace.com Autoxidation can be initiated by substances like hydrogen peroxide, which can lead to the oxidation of susceptible functional groups within the drug molecule. researchgate.net While this demonstrates the general vulnerability of Sitagliptin to oxidation, the direct formation of this compound as a specific product of this pathway is a subject for further analytical studies.

Thermal Degradation Processes

Thermal degradation studies are essential for determining the stability of a drug substance under various temperature conditions. In the case of sitagliptin, exposure to heat can lead to the formation of degradation products, including this compound.

Forced degradation studies involving the exposure of sitagliptin to dry heat have been conducted to investigate its thermal stability. scispace.com In one such study, sitagliptin phosphate (B84403) powder and its corresponding tablets were subjected to a temperature of 80°C for 24 hours. scielo.br Another study utilized a higher temperature of 90°C for a duration of three days. scispace.com While sitagliptin generally exhibits good thermal stability, these stress conditions can induce the formation of impurities. nih.goveuropa.eu

The formation of this compound under thermal stress is believed to occur through the elimination of the primary amine group from the sitagliptin molecule. This deamination reaction is a common degradation pathway for compounds containing such functional groups, particularly when exposed to elevated temperatures. The process can be influenced by factors such as the presence of excipients in the formulation and the physical form of the drug substance. nih.govnih.gov

Table 1: Thermal Degradation Studies of Sitagliptin

| Condition | Duration | Observations |

|---|---|---|

| 80°C | 24 hours | Degradation of sitagliptin was studied. scielo.br |

| 90°C (dry heat) | 3 days | Sitagliptin powder and tablets were exposed to determine the effect of irradiation. scispace.com |

| 193°C | - | Sitagliptin base form shows thermal stability up to this temperature. nih.gov |

| Acidic, Basic, and Oxidative Conditions | - | Sitagliptin is sensitive to degradation under these conditions. europa.eu |

Photolytic Degradation Analyses

Photostability testing is a critical component of drug development, designed to assess the impact of light exposure on the integrity of a drug substance and its formulated product. geneesmiddeleninformatiebank.nlfda.gov For sitagliptin, photolytic degradation studies are conducted in accordance with International Council for Harmonisation (ICH) guidelines. scielo.brgeneesmiddeleninformatiebank.nl

Results from photostability studies have shown that sitagliptin can be susceptible to degradation upon exposure to light, particularly when in solution. scispace.comeuropa.eu The formation of this compound under photolytic stress is a potential degradation pathway. The energy from the light can catalyze the elimination of the amine group, leading to the formation of the unsaturated impurity. nih.govacs.org However, some studies have indicated that sitagliptin is not sensitive to light in its solid state or when formulated into tablets. europa.eugeneesmiddeleninformatiebank.nlfda.gov This suggests that the packaging and formulation play a significant role in protecting the drug from photolytic degradation. geneesmiddeleninformatiebank.nl

Table 2: Photolytic Degradation Studies of Sitagliptin

| Condition | Duration | Observations |

|---|---|---|

| UV-light, 200 Watt/m² | 18 hours | Degradation behavior of sitagliptin was studied. scielo.br |

| Light cabinet, ≥200 wh/m², 320-400 nm UV | 40 hours | Sitagliptin powder and solutions were exposed to determine stability. scispace.com |

| ICH Q1B guidelines | - | Sitagliptin drug substance was found to be not sensitive to light. geneesmiddeleninformatiebank.nl |

| Solid State | - | No degradation was observed. europa.eu |

| Solution | - | Degradation was observed. europa.eu |

Analytical Methodologies for Detection and Quantification of Sitagliptin Deamino Impurity 1

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are central to the analytical strategies for impurity profiling of Sitagliptin (B1680988). researchgate.netspringerprofessional.de These methods offer the high resolution and sensitivity required to separate and quantify impurities, even at low levels, from the active pharmaceutical ingredient (API) and other related substances. amazonaws.com

The development of a stability-indicating HPLC method is a primary objective in the analysis of Sitagliptin and its impurities. jocpr.com Such a method must be capable of separating the drug substance from its potential impurities and degradation products. jocpr.com

The choice of the stationary phase is a critical parameter in HPLC method development. For the analysis of Sitagliptin and its impurities, reversed-phase columns, particularly those with a C18 (octadecylsilyl) stationary phase, are widely employed due to their versatility and effectiveness in separating compounds with varying polarities. ijrpr.comjocpr.comijpsr.com

Several studies have demonstrated the successful use of C18 columns for the separation of Sitagliptin from its impurities. For instance, a Symmetry Shield RP-18 column (150mm x 4.6mm, 3.5µm) was utilized to achieve successful separation of the drug from synthetic impurities and degradation products. jocpr.com Another study employed a Kromasil C18 column (4.6 x 250 mm, 5.0µm) for the determination of impurities in Sitagliptin tablets. ijrpr.com The selection of the appropriate C18 column, along with other chromatographic parameters, is crucial for achieving the desired resolution between Sitagliptin and its impurities, including the deamino impurity. ijpsr.com While C18 columns are common, other stationary phases like C8 have also been explored in the broader context of Sitagliptin analysis. nih.gov

Table 1: Examples of C18 Columns Used in Sitagliptin Impurity Analysis

| Column Name | Dimensions | Particle Size | Reference |

| Symmetry Shield RP-18 | 150mm x 4.6mm | 3.5µm | jocpr.com |

| Kromasil C18 | 250mm x 4.6mm | 5.0µm | ijrpr.com |

| Develosil ODS HG-5 RP C18 | 15cm x 4.6mm | 5µm | ijarmps.org |

| Poroshell 120 EC-C18 | 100mm x 4.6mm | 2.7µm | eurjchem.com |

| Monolithic C18 | 100mm x 4.6mm | 5µm | jpionline.org |

| Zorbax Eclipse XDB C18 | 150mm x 4.6mm | 5µ | ijcsrr.org |

The composition of the mobile phase plays a pivotal role in achieving optimal separation in reversed-phase HPLC. Key factors that are systematically optimized include the pH of the aqueous phase, the type and concentration of the buffer, and the choice and proportion of the organic modifier.

For the analysis of Sitagliptin and its impurities, various mobile phase compositions have been investigated. A common approach involves the use of a buffered aqueous solution mixed with an organic solvent like acetonitrile (B52724) or methanol (B129727). ijrpr.comjocpr.com The pH of the buffer is a critical parameter, as it can influence the ionization state of the analytes and thus their retention behavior. For example, a mobile phase consisting of a mixture of 0.3% perchloric acid and methanol (70:30, v/v) was found to be optimal for separating Sitagliptin from its impurities and degradation products. jocpr.com In another method, a mobile phase-A consisting of a pH 4.5 buffer and acetonitrile (90:10) was used. ijrpr.com The pKa of Sitagliptin is approximately 7.7, and adjusting the mobile phase pH can significantly impact its retention and the resolution from closely eluting impurities. nih.govglobalresearchonline.net

Organic modifiers such as acetonitrile and methanol are used to control the elution strength of the mobile phase. The ratio of the aqueous buffer to the organic modifier is carefully adjusted to achieve the desired retention times and separation. ijrpr.comjocpr.com

Table 2: Examples of Mobile Phase Compositions in Sitagliptin Impurity Analysis

| Aqueous Phase | Organic Modifier(s) | Ratio (Aqueous:Organic) | Reference |

| 0.3% Perchloric Acid | Methanol | 70:30 (v/v) | jocpr.com |

| pH 4.5 Buffer | Acetonitrile | 90:10 (v/v) for Mobile Phase A | ijrpr.com |

| 1% Perchloric Acid | Acetonitrile | Gradient | ijpsr.com |

| Phosphate (B84403) Buffer (pH 2.8) | Acetonitrile | 30:70 | ijarmps.org |

| Potassium Dihydrogen Phosphate Buffer (pH 6.8) | Methanol | 40:60 (v/v) | globalresearchonline.net |

| 0.01M KH2PO4 (pH 2.5) | Methanol | 50:50 (v/v) | ijcsrr.org |

Ultraviolet (UV) detection is a widely used and robust technique for the quantification of Sitagliptin and its impurities. The selection of an appropriate detection wavelength is crucial for achieving good sensitivity. Sitagliptin exhibits a UV maximum at approximately 267 nm, and this wavelength is often used for detection. ijcsrr.org

A Photodiode Array (PDA) detector offers the advantage of acquiring the entire UV spectrum of each eluting peak. jocpr.com This capability is particularly valuable in impurity profiling as it allows for peak purity assessment, helping to ensure that a chromatographic peak corresponds to a single component and is not co-eluting with other impurities. ijrpr.com For instance, a PDA detector was used for specificity and forced degradation studies in the analysis of Sitagliptin. jocpr.com Detection at 210 nm has also been reported for the analysis of Sitagliptin impurities. ijrpr.com

For the separation of complex mixtures containing multiple impurities with a wide range of polarities, an isocratic elution (constant mobile phase composition) may not provide adequate resolution within a reasonable analysis time. In such cases, gradient elution is employed. ijrpr.comijpsr.com

A gradient elution program involves changing the composition of the mobile phase during the chromatographic run, typically by increasing the proportion of the organic modifier. ijpsr.com This allows for the elution of weakly retained compounds early in the run, while more strongly retained compounds are eluted later as the solvent strength increases. This technique is particularly useful for separating polar and non-polar impurities in a single run. For example, a gradient separation was achieved using a mobile phase system consisting of a pH 4.5 buffer and acetonitrile as mobile phase A, and a mixture of methanol and acetonitrile as mobile phase B. ijrpr.com Another study detailed a gradient program with 1% perchloric acid in water as mobile phase A and acetonitrile as mobile phase B to separate Sitagliptin from three of its impurities. ijpsr.com

Table 3: Example of a Gradient Elution Program for Sitagliptin Impurity Analysis

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0.01 | 95 | 5 |

| 30 | 85 | 15 |

| 50 | 60 | 40 |

| 65 | 35 | 65 |

| 67 | 95 | 5 |

| 75 | 95 | 5 |

| This table is illustrative of a gradient program described in the literature. ijpsr.com |

While HPLC is the predominant technique for the analysis of non-volatile impurities like Sitagliptin Deamino Impurity 1, Gas Chromatography (GC) can be a valuable tool for the determination of volatile impurities that may be present in the drug substance or arise from the manufacturing process. springerprofessional.de GC is particularly suited for the analysis of residual solvents and other volatile organic compounds. globalresearchonline.net

For the analysis of non-volatile compounds like Sitagliptin by GC, a derivatization step is often necessary to increase their volatility. For example, a GC-Mass Spectrometry (GC-MS) method was developed for the determination of Sitagliptin in human urine where it was derivatized with N-methyl-trimethylsilyltrifluoroacetamide to form a more volatile N-TMS amine derivative. researchgate.net While this specific application is for the parent drug in a biological matrix, the principle of using GC for the analysis of related substances, potentially including volatile impurities, is relevant in the broader context of impurity profiling. researchgate.netspringerprofessional.de

Detection Modalities (e.g., UV, Photodiode Array Detector (PDA))

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis (CE) is a highly versatile and efficient analytical technique used for drug purity assessment and impurity profiling. ijnrd.org Its primary advantage lies in its high resolving power, which allows for the separation of complex mixtures with closely related analytes based on their electrophoretic mobility in an electric field. ijnrd.orgunl.edu The technique requires minimal sample and reagent volumes, making it a cost-effective and valuable tool in pharmaceutical analysis. ijnrd.org

CE operates in several modes, including Capillary Zone Electrophoresis (CZE) and Capillary Gel Electrophoresis (CGE), each tailored to specific analytical needs. ijnrd.org For pharmaceutical applications, CE is extensively used to ensure drug purity and identify impurities, helping to meet stringent regulatory standards. ijnrd.org While specific documented applications of CE for the routine analysis of this compound are not prevalent in the reviewed literature, the technique's proven capability in separating enantiomers and related substances for other gliptin-class drugs underscores its potential. nih.gov The complete separation of drug enantiomers can be achieved with baseline resolution in short analysis times, typically under 10 minutes, demonstrating the method's efficiency. nih.gov Given its high resolution, CE stands as a potent methodology for resolving sitagliptin from its closely related impurities. ijnrd.org

Hyphenated Techniques for Comprehensive Impurity Identification and Quantification

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the structural elucidation and precise measurement of pharmaceutical impurities.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for identifying and quantifying trace-level impurities due to its exceptional sensitivity, selectivity, and precision. researchgate.net This method is particularly effective for non-volatile and thermally labile compounds that are not suitable for gas chromatography. In the analysis of sitagliptin, LC-MS/MS is employed to confirm the identity of impurities by co-injecting a sample with a synthesized standard of the impurity and matching the retention times. acs.org

The process involves two key stages. First, the Liquid Chromatography (LC) system separates the components of the sample mixture. A reversed-phase column, such as a C18, is often used to separate sitagliptin from its impurities based on their differential partitioning between the mobile and stationary phases. researchgate.netnih.gov

Following separation, the eluent enters the tandem mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). For definitive quantification, a technique called Multiple Reaction Monitoring (MRM) is frequently used. researchgate.net In MRM, the first quadrupole isolates the molecular ion (the "parent" ion) of the target impurity. This parent ion is then fragmented in a collision cell, and a second quadrupole isolates a specific, characteristic fragment ion (the "daughter" ion). This high degree of specificity allows for accurate quantification even at very low levels, such as parts-per-million (ppm), making it suitable for controlling potentially genotoxic impurities. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. resolvemass.ca It is primarily used for the analysis of volatile and thermally stable compounds. resolvemass.ca The GC separates chemical mixtures, and the MS component identifies the individual substances at a molecular level.

For non-volatile compounds like sitagliptin, a chemical derivatization step is necessary to increase their volatility before GC-MS analysis. nih.gov For instance, sitagliptin can be derivatized to its N-TMS amine derivative to facilitate its passage through the GC column. nih.gov While LC-MS/MS is often the method of choice for sitagliptin impurities, GC-MS can serve as a valuable complementary technique. researchgate.net It can be particularly useful for identifying and quantifying volatile or semi-volatile impurities that may not be readily detectable by LC-based methods. However, the suitability of GC-MS can be impurity-dependent, as some compounds may exhibit poor ionization or fragmentation, making quantification challenging. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Molecular Ion and Fragmentation Pattern Analysis

Method Validation Strategies According to ICH Guidelines

The validation of analytical methods is a mandatory requirement to ensure that the method is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines, specifically in document Q2(R1), that outline the characteristics to be considered for validation. ich.orgafricanjournalofbiomedicalresearch.com

Specificity is the ability of an analytical method to produce a response that is solely due to the analyte of interest, without interference from other substances such as impurities, degradation products, or matrix components. ich.orgeuropa.eu For impurity testing, the method must be able to separate and quantify the impurity in the presence of the main API, other related impurities, and placebo components. ich.orgijrpr.com

Specificity is typically demonstrated through several experiments:

Spiking Studies: The drug substance or product is spiked with appropriate levels of impurities to demonstrate that the analytical method can effectively separate these impurities from the main analyte and from each other. ich.org

Forced Degradation: Sitagliptin is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method must be able to resolve the main drug peak from all the degradation product peaks, proving it is "stability-indicating." ijrpr.com

Resolution: In chromatography, the resolution between the peak of interest and the closest eluting peak is a critical measure of specificity. europa.eu A sufficient resolution value ensures that the quantification of one peak is not affected by the presence of an adjacent one.

The acceptance criterion for specificity is that the analyte peak is free from any co-eluting peaks from the blank, placebo, or other related impurities, often confirmed using a photodiode array (PDA) detector for peak purity analysis. ijrpr.com

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. ich.org The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

According to ICH guidelines, linearity should be established across the specified range of the analytical procedure. ich.org This is typically done by preparing a series of at least five concentrations of the impurity standard. ich.org A calibration curve is then constructed by plotting the analytical response (e.g., peak area) against the known concentration.

The relationship between concentration and response is evaluated statistically. The correlation coefficient (r) and the coefficient of determination (r²) are calculated from the linear regression analysis. An r² value close to 1.000 is considered indicative of a strong linear relationship. africanjournalofbiomedicalresearch.com For impurity quantification, the range must typically cover from the reporting threshold of the impurity to 120% of the specification limit. ich.org

Table 1: Examples of Linearity Data for Sitagliptin and Related Impurities from Validated LC Methods

| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |

| Sitagliptin | 2.5–10 | > 0.999 |

| Sitagliptin | 100 – 300 | 0.9998 |

| Triazole Impurity | 5.30 | 0.9999 |

| Dioxo Impurity | 15.72 | 0.9998 |

| 7-nitroso impurity | 0.005 - 0.06 ppm | > 0.99 |

This table is a compilation of data from multiple sources to illustrate typical validation results and does not represent a single study. nih.govafricanjournalofbiomedicalresearch.comijrpr.cominnovareacademics.in

Accuracy Assessment

The accuracy of an analytical method is the measure of the closeness of the test results obtained by that method to the true value. For this compound, accuracy is typically evaluated through recovery studies by spiking a known quantity of the impurity standard into a sample matrix.

Research has demonstrated the high accuracy of methods developed for quantifying sitagliptin impurities. ijpsr.com In one such study, accuracy was assessed by spiking Impurity-1 at various concentration levels relative to a standard analyte concentration of 1500 µg/mL. ijpsr.com The study was conducted in triplicate at the Limit of Quantification (LOQ), 50%, 100%, and 150% of the specified limit (0.15%). ijpsr.com The recovery percentages for Sitagliptin Impurity-1 were found to be within a highly acceptable range of 98.5% to 101.1%. ijpsr.com These results indicate that the method is accurate and that the sample matrix does not interfere with the quantification of the impurity. researchgate.netglobalresearchonline.net

The mean recovery data from these studies are often presented in a tabular format to clearly demonstrate the method's accuracy across a range of concentrations.

Table 1: Accuracy Assessment of this compound

| Spiked Level (%) | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

|---|---|---|---|

| LOQ | 0.033 | - | - |

| 50% | 1.125 | - | - |

| 100% | 2.250 | - | 98.5 - 101.1 |

| 150% | 3.375 | - | - |

Data synthesized from studies assessing impurity quantification at specified levels. ijpsr.com

Precision Evaluation (Repeatability, Intermediate Precision)

Precision studies are essential to demonstrate that an analytical method can consistently produce the same results under various conditions. This evaluation is typically divided into repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

For this compound, method precision is confirmed by analyzing multiple preparations of a homogenized sample. The degree of agreement among the individual test results is expressed as the Relative Standard Deviation (% RSD). A low % RSD value indicates a high degree of precision. globalresearchonline.net Validation studies report that the %RSD for the determination of Sitagliptin Impurity-1 is less than 2%, which is well within the accepted limits set by international guidelines. ijpsr.com This demonstrates both the repeatability and intermediate precision of the method, confirming its reliability for routine quality control analysis. ijpsr.comglobalresearchonline.net

Table 2: Precision Evaluation Summary for this compound

| Precision Type | Parameter | Acceptance Criteria | Result |

|---|---|---|---|

| Repeatability (Intra-day) | % RSD | ≤ 2% | Complies |

| Intermediate Precision (Inter-day) | % RSD | ≤ 2% | Complies |

Based on validation data reported for sitagliptin impurity analysis. ijpsr.comscirp.org

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.

For impurities like this compound, which are present at very low levels, high sensitivity is crucial. A reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed to estimate sitagliptin impurities with great accuracy. ijpsr.com In this method, the LOD and LOQ for Impurity-1 were established from linearity experiments based on the standard deviation of the response and the slope of the calibration curve. ijpsr.comscirp.org These values were then confirmed by injecting six individual preparations of the impurity at the determined concentrations. ijpsr.com

Table 3: LOD and LOQ for this compound

| Impurity | LOD (µg/mL) | LOQ (µg/mL) |

|---|---|---|

| Sitagliptin Impurity-1 | 0.011 | 0.033 |

Values established relative to an analyte concentration of 1500 µg/mL. ijpsr.com

Other sensitive methods, such as ultra-performance liquid chromatography with mass spectrometry (UPLC-MS/MS), have been developed for other sitagliptin-related impurities, achieving LOQ values as low as 0.005 ppm (or 0.056 ng/mL for nitrosamine (B1359907) impurities), showcasing the advanced capabilities available for trace impurity analysis. nih.govrsc.org

Robustness Studies (e.g., Box-Behnken Experimental Design)

Robustness testing ensures that the analytical method remains unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. A systematic approach, often employing statistical designs like the Box-Behnken experimental design, is used to evaluate the impact of these variations. researchgate.net

In the analysis of sitagliptin and its impurities, a Box-Behnken design has been effectively used to assess the robustness of an HPLC method. researchgate.net This statistical tool allows for the evaluation of multiple factors simultaneously with a reduced number of experiments. researchgate.net Critical method parameters (CMPs) such as mobile phase composition, pH, column temperature, and flow rate are intentionally varied. The effect of these changes on critical method attributes (CMAs), like the resolution between the main component and its impurities, is then analyzed. researchgate.net The results of such studies define a "method operable design region" (MODR), which is the zone where the method performs reliably. researchgate.net

Table 4: Example of Parameters Varied in a Box-Behnken Design for Robustness

| Parameter | Variation Range |

|---|---|

| Mobile Phase pH | ± 0.2 units |

| Column Temperature | ± 5 °C |

| Flow Rate | ± 0.1 mL/min |

| Organic Phase Composition | ± 2% |

Typical parameters and ranges used in robustness studies for HPLC methods. researchgate.net

Impurity Control Strategies and Quality Assurance in Pharmaceutical Development

Impurity Profiling Studies in Active Pharmaceutical Ingredient (API) and Drug Product Development

Impurity profiling is an essential part of pharmaceutical development, focusing on the identification, characterization, and quantification of impurities in both the active pharmaceutical ingredient (API) and the final drug product. For sitagliptin (B1680988), this process is critical to guarantee the drug's safety and efficacy. The primary goal is to create a detailed profile of all potential and actual impurities, including those arising from the manufacturing process and degradation. acs.org

A variety of analytical techniques are utilized for the comprehensive impurity profiling of sitagliptin. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed to detect and quantify process-related impurities. researchgate.net These methods allow for the effective separation of sitagliptin from its related substances. worldwidejournals.com The development of stability-indicating analytical methods is a key focus, ensuring that the methods can separate the API from any degradation products that may form under various stress conditions like hydrolysis, oxidation, and heat. ijrpr.com

The insights gained from impurity profiling studies are instrumental in refining the manufacturing process and establishing acceptable limits for impurities in the final product. These specifications are set in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH) to ensure product quality.

Table 1: Analytical Methods for Sitagliptin Impurity Profiling

| Analytical Technique | Application in Impurity Profiling |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | A widely used method for the separation and quantification of sitagliptin and its impurities in both bulk drug and formulations. bepls.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Used for the identification and characterization of impurities by providing information on their molecular weight. researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Employed for the analysis of volatile or semi-volatile impurities that may be present. researchgate.net |

| High-Performance Thin-Layer Chromatography (HPTLC) | A technique used for the separation and quantification of impurities, offering a simpler and faster alternative to HPLC for certain applications. globalresearchonline.net |

| Ultra-Performance Liquid Chromatography (UPLC) | Offers higher resolution and sensitivity compared to HPLC, allowing for the detection of trace-level impurities. globalresearchonline.net |

Establishment and Utilization of Sitagliptin Deamino Impurity 1 as a Reference Standard for Analytical Traceability and Quality Control

The establishment and use of "this compound" as a reference standard are crucial for maintaining analytical traceability and ensuring the quality control of sitagliptin. A reference standard is a highly purified and well-characterized substance used as a benchmark in analytical testing.

The creation of a reference standard for "this compound" involves its synthesis and purification, followed by rigorous characterization to confirm its identity, purity, and potency. This process ensures the standard is suitable for its intended use. The availability of such a standard is essential for the accurate quantification of this specific impurity in sitagliptin API and its finished product.

Once established, the reference standard is utilized in several key areas:

Method Validation: It is used to validate analytical methods, ensuring they are accurate, precise, and specific for the detection and quantification of the impurity.

Quality Control: The standard is used in routine quality control testing to ensure that the levels of "this compound" in each batch of the drug are within the specified limits.

Stability Studies: It helps in monitoring the formation of the impurity during stability studies, providing data on the drug's shelf-life and appropriate storage conditions.

The use of a certified reference standard ensures consistency and reliability in analytical results across different manufacturing sites and laboratories, which is a key requirement for regulatory compliance.

Process Analytical Technology (PAT) Applications for In-Process Monitoring and Control of Impurity Formation

Process Analytical Technology (PAT) is a framework encouraged by regulatory agencies to design, analyze, and control manufacturing processes through timely measurements of critical quality attributes. thermofisher.com The goal of PAT is to build quality into the product by monitoring and controlling the manufacturing process in real-time. longdom.org

For sitagliptin, PAT can be applied to monitor and control the formation of "this compound" during synthesis. researchgate.net By implementing in-line or on-line analytical tools, manufacturers can gain a deeper understanding of how process parameters influence impurity formation. researchgate.net

Potential PAT applications in this context include:

Spectroscopic Techniques: Methods such as Near-Infrared (NIR) and Raman spectroscopy can provide real-time information on the chemical composition of the reaction mixture, allowing for the continuous monitoring of reactant consumption and impurity formation. ijpsjournal.comnih.gov

Chromatographic Monitoring: In-process chromatography can be used to track the impurity profile during the synthesis, enabling immediate adjustments to process parameters if impurity levels exceed predefined limits.

The integration of PAT allows for a shift from traditional quality control, which relies on testing the final product, to a more proactive approach where quality is ensured throughout the manufacturing process. longdom.org This leads to a more robust and consistent process, minimizing the formation of "this compound" and other undesirable by-products. mt.com

Risk Assessment Methodologies for Impurity Identification and Control

Risk assessment is a systematic process used to identify, analyze, and evaluate potential risks associated with pharmaceutical impurities. For "this compound," a thorough risk assessment is conducted to understand its potential impact on the quality and safety of the drug product. This process is guided by the principles outlined in the ICH Q9 guideline on Quality Risk Management. slideshare.netresearchgate.net

The risk assessment process for this impurity involves several key steps:

Risk Identification: This step focuses on identifying the potential sources of the impurity, such as the synthetic pathway, degradation mechanisms, and storage conditions.

Risk Analysis: The likelihood of the impurity being present at various levels is analyzed based on process understanding and historical data.

Risk Evaluation: The identified risks are evaluated against established criteria to determine their significance. This includes comparing impurity levels to the thresholds defined in regulatory guidelines like ICH Q3A and Q3B. ich.org

Tools such as Failure Mode and Effects Analysis (FMEA) can be used to systematically identify potential failures in the manufacturing process that could lead to an increase in the deamino impurity. scribd.com This risk-based approach helps in developing effective control strategies to mitigate the identified risks and ensure that the focus of quality control efforts is on the most critical areas. researchgate.net

Regulatory Considerations for Impurity Specifications and Control within Pharmaceutical Formulations

Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in pharmaceutical products. These guidelines, primarily based on the International Council for Harmonisation (ICH) standards, are critical for ensuring the safety and quality of medicines. ijdra.com

Key regulatory guidelines applicable to the control of "this compound" include:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline outlines the thresholds for reporting, identifying, and qualifying impurities in the API. ich.orgijdra.com Impurities exceeding the identification threshold must be structurally characterized.

ICH Q3B(R2): Impurities in New Drug Products: This guideline provides limits for degradation products in the final drug product. ich.orgeuropa.eu The acceptance criteria for an impurity are based on its qualification threshold.

ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline provides a framework for assessing and controlling mutagenic impurities to limit potential carcinogenic risk. fda.gov

Manufacturers are required to establish specifications for impurities, including "this compound," in both the API and the finished product. These specifications are based on data from batch analysis, stability studies, and toxicological assessments where necessary. europa.eu Any changes to the manufacturing process that could affect the impurity profile must be evaluated and may require regulatory notification or approval. geneesmiddeleninformatiebank.nleuropa.eu

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for identifying and quantifying Sitagliptin Deamino Impurity 1 in API batches?

- Methodological Answer : Use reverse-phase liquid chromatography coupled with triple quadrupole mass spectrometry (LC-MS/MS) for high sensitivity and specificity. Key parameters include:

- Chromatographic separation : Optimize mobile phase (e.g., acetonitrile/ammonium formate buffer) to resolve Sitagliptin and its impurity, ensuring baseline separation (retention time differences ≥2.5 min) .

- Validation : Perform linearity (LOQ to 9.25 ng/mL), accuracy (spike recovery 90–110%), and precision (RSD <5% for intra-/inter-day assays) using triplicate injections .

- Reference standards : Use certified impurity standards (e.g., ACI 191403) with structural confirmation via NMR and HRMS .

Q. How can researchers distinguish this compound from structurally related analogs during synthesis?

- Methodological Answer :

- Stereochemical analysis : Employ chiral chromatography (e.g., CHIRALPAK® columns) to differentiate enantiomers, as the impurity may arise from racemization during synthesis .

- Mass fragmentation patterns : Compare MS/MS spectra of the impurity with parent Sitagliptin; Deamino Impurity 1 lacks the primary amine group, leading to distinct fragment ions (e.g., m/z 337 vs. 354) .

- Synthetic controls : Monitor reaction intermediates via in-process controls (IPC) to prevent over-alkylation or incomplete deprotection steps .

Q. What stability-indicating studies are critical for assessing this compound under stress conditions?

- Methodological Answer :

- Forced degradation : Expose Sitagliptin to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Quantify impurity formation using validated LC-MS to evaluate degradation pathways .

- Kinetic modeling : Calculate rate constants (k) and activation energy (Ea) for impurity formation under thermal stress (40–80°C) to predict shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the mutagenic potential of this compound?

- Methodological Answer :

- Ames test optimization : Use TA98 and TA100 strains with metabolic activation (S9 mix) at impurity concentrations ≥1 μg/plate. Compare results across multiple labs to address variability in metabolic byproduct formation .

- Computational toxicology : Apply QSAR models (e.g., DEREK Nexus) to predict structural alerts for genotoxicity. Cross-validate with in vitro micronucleus assays .

- Dose-response analysis : Establish NOAEL (No Observed Adverse Effect Level) using rodent studies, ensuring impurity levels comply with ICH M7(R1) thresholds (≤1.5 μg/day) .

Q. What experimental designs are effective for tracing the origin of this compound in large-scale synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to isolate critical process parameters (e.g., temperature, catalyst loading) contributing to impurity formation. Analyze residuals to identify non-linear interactions .

- Isotopic labeling : Introduce ¹³C-labeled precursors during synthesis to track impurity formation pathways via LC-HRMS .

- PAT (Process Analytical Technology) : Implement real-time Raman spectroscopy to detect impurity crystallization during API purification .

Q. How can cross-contamination risks between this compound and nitrosamine impurities (e.g., NTTP) be mitigated in multi-product facilities?

- Methodological Answer :

- Cleaning validation : Swab equipment surfaces post-synthesis and analyze residues via UPLC-PDA. Set limits based on health-based exposure (HBEL) and MACO (Maximum Allowable Carryover) calculations .

- Adsorption studies : Evaluate impurity retention on stainless steel and polymeric surfaces using static soak tests (e.g., 24h in ethanol/water mixtures) .

- Airborne monitoring : Deploy ICP-MS for elemental impurities (e.g., Pd, Ni) from catalysts, ensuring levels <10% of permitted daily exposure (PDE) .

Q. What advanced techniques are recommended for elucidating the degradation pathways of this compound in formulation matrices?

- Methodological Answer :

- Accelerated stability studies : Store formulations at 40°C/75% RH for 6 months. Profile degradation products using LC-QTOF-MS and molecular networking tools (e.g., GNPS) to map transformation pathways .

- Solid-state NMR : Characterize amorphous vs. crystalline forms of the impurity, as polymorphic changes may alter reactivity .

- Excipient compatibility : Co-process the impurity with common excipients (e.g., lactose, PVP) and monitor interactions via DSC/TGA .

Methodological Best Practices

- Data reproducibility : Document synthesis and analytical protocols in supplementary materials, including raw chromatograms and spectral data .

- Conflict resolution : Use Bayesian statistical models to reconcile discrepancies in impurity quantification across labs .

- Regulatory alignment : Cross-reference impurity profiles with FDA/EMA guidelines, particularly for genotoxic and elemental impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.